4-Chloroquinolin-8-ol hydrochloride
Description
Significance of the Quinoline (B57606) Nucleus in Contemporary Medicinal Chemistry and Material Science
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structure of paramount importance in the chemical sciences. researchgate.netnih.gov Its derivatives are recognized as biologically active substances with a wide array of pharmacological properties. researchgate.netnih.gov In medicinal chemistry, the quinoline nucleus is considered a "privileged structure," forming the core of numerous synthetic and natural compounds with therapeutic applications. researchgate.netnih.gov This framework is integral to drugs with activities including anticancer, antimalarial, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. nih.govnih.govrsc.orgresearchgate.net Prominent examples include the antimalarial drug chloroquine (B1663885) and the antibacterial class of fluoroquinolones. rsc.org The versatility of the quinoline ring allows for functionalization at various positions, enabling chemists to fine-tune the molecule's biological activity and pharmacokinetic properties. ontosight.aiontosight.ai
Beyond medicine, quinoline derivatives are also significant in material science. researchgate.net They have been investigated for applications in third-generation photovoltaics, such as in polymer solar cells and dye-sensitized solar cells. researchgate.net Furthermore, certain quinoline-based compounds are explored as emission layer materials for organic light-emitting diodes (OLEDs) and in the development of transistors. researchgate.net The unique photophysical and electronic properties of the quinoline system make it a valuable building block for creating advanced materials.
Academic Relevance of 8-Hydroxyquinoline (B1678124) Derivatives as a Privileged Chemical Class
Within the broad family of quinolines, 8-hydroxyquinoline (8-HQ) and its derivatives represent a particularly "privileged" chemical class. researchgate.net This is largely due to the strategic placement of the hydroxyl group at position 8, adjacent to the ring's nitrogen atom, which creates a powerful bidentate chelating site for a multitude of metal ions. researchgate.netnih.gov This metal-chelating ability is central to many of their biological and chemical applications. nih.gov Most of the bioactivities of 8-HQ and its derivatives stem from this chelating capability. nih.gov
In medicinal research, 8-hydroxyquinoline derivatives are investigated for a wide spectrum of activities, including as antifungal, antibacterial, neuroprotective, anticancer, and anti-HIV agents. scispace.comrroij.comnih.gov For instance, the ability of some 8-HQ derivatives to interact with metal ions implicated in neurodegenerative diseases has made them subjects of study for conditions like Alzheimer's and Parkinson's disease. nih.gov Their capacity to disrupt metal homeostasis in pathogenic microbes also underpins their antimicrobial effects. nih.gov
In addition to their therapeutic potential, 8-hydroxyquinoline derivatives are extensively used in other scientific domains. Their chelation with metal ions often results in the formation of highly fluorescent complexes, a property that is harnessed in the development of fluorescent chemosensors for detecting environmentally and biologically important metal ions like Al³⁺ and Zn²⁺. scispace.comrroij.com This same characteristic, combined with their charge-carrying capabilities, makes them suitable for use as electron carriers in the fabrication of OLEDs. scispace.comrroij.com
Positioning of 4-Chloroquinolin-8-ol (B25745) Hydrochloride within Current Research Paradigms
4-Chloroquinolin-8-ol hydrochloride is a specific derivative that combines the key features of the 8-hydroxyquinoline scaffold with a chlorine substituent at the 4-position. The introduction of halogen atoms, such as chlorine, onto the 8-HQ framework is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, including lipophilicity and electronic character, which can in turn influence its biological activity. nih.govnih.gov For example, studies on other chlorinated 8-HQ isomers, like 5-chloro-8-hydroxyquinoline (B194070), have highlighted the effect of the chlorine atom's position on the molecule's inhibitory activities. nih.gov The parent compound, 4-Chloroquinolin-8-ol, has been noted for its potential antifungal activity. cookechem.com
The hydrochloride salt form of the compound is particularly relevant for research applications. Converting organic bases, such as the nitrogen-containing quinoline ring system, into their hydrochloride salts is a standard method to enhance water solubility and stability. stackexchange.comwikipedia.org This improved solubility is highly desirable for in vitro biological screening and other experimental setups that require aqueous media. stackexchange.comnih.gov The salt form often provides a longer shelf-life compared to the free base and can facilitate purification through crystallization. stackexchange.comsciencemadness.org Therefore, this compound is positioned within current research paradigms as a tool compound for exploring the structure-activity relationships of halogenated 8-hydroxyquinolines. Its properties make it a candidate for investigation in antifungal research and potentially other areas where the 8-hydroxyquinoline scaffold has shown promise, with the hydrochloride form ensuring better handling and applicability in experimental assays.
Data Tables
Table 1: Physicochemical Properties of 4-Chloroquinolin-8-ol
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆ClNO | chemicalbook.com |
| Molecular Weight | 179.6 g/mol | chemicalbook.comcymitquimica.com |
| Melting Point | 142-143 °C | chemicalbook.com |
| Appearance | Light Green Solid | |
| Solubility | Soluble in Chloroform, DMSO, Methanol | chemicalbook.com |
| IUPAC Name | 4-chloroquinolin-8-ol |
Table 2: Comparison of Related 8-Hydroxyquinoline Derivatives
| Compound | Key Feature/Application | Source(s) |
| 8-Hydroxyquinoline (8-HQ) | Parent compound, metal chelator, used in chemosensors and OLEDs. | nih.govscispace.com |
| 5-Chloro-8-hydroxyquinoline | Investigated for effects on enzyme inhibition. | nih.gov |
| 5,7-Dichloro-8-hydroxyquinoline | Halogenated derivative, increases lipid solubility and chelating ability. | nih.gov |
| 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | Tested for neuroprotective effects due to its selectivity for Zn²⁺ and Cu²⁺. | scispace.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-chloroquinolin-8-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO.ClH/c10-7-4-5-11-9-6(7)2-1-3-8(9)12;/h1-5,12H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWBZUQMMCLIIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743713 | |
| Record name | 4-Chloroquinolin-8-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57334-61-9 | |
| Record name | 4-Chloroquinolin-8-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies
Advanced Synthetic Approaches to 4-Chloroquinolin-8-ol (B25745) and its Precursors
The synthesis of 4-chloroquinolin-8-ol and its precursors involves multi-step chemical reactions. One common precursor is 8-hydroxyquinoline (B1678124), which can be synthesized from o-aminophenol through a cyclization reaction. chemicalbook.com This process typically involves heating o-aminophenol with glycerol (B35011) and sulfuric acid, with o-nitrophenol sometimes used as an oxidizing agent. chemicalbook.com The resulting 8-hydroxyquinoline can then be chlorinated to produce 4-chloroquinolin-8-ol.
Another approach involves the synthesis of quinoline (B57606) derivatives through the reaction of anilines with other reagents. For instance, the Doebner-von Miller reaction can be used to synthesize quinolines by reacting anilines with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst. chemicalbook.com A general procedure involves adding a 1N HCl solution to an aniline (B41778) in a round bottom flask, followed by the addition of acrolein diethyl acetal. The resulting solution is refluxed, neutralized, and the product is extracted and purified. chemicalbook.com
More advanced methods for synthesizing substituted quinolines include transition metal-catalyzed reactions. For example, palladium-catalyzed multicomponent domino reactions have been employed for the synthesis of 2-aryl-4-dialkylaminoquinolines. nih.govfrontiersin.org These reactions can proceed through tandem conjugate addition/cyclization of in situ generated β-(2-aminoaryl/heteroaryl)-α,β-ynones with amines. nih.gov
The direct chlorination of quinoline precursors is also a key step. For example, 4-chloroquinolines can be prepared by reacting a β-(substituted anilino)-propanoic acid with a chlorination agent like phosphorus oxychloride in the presence of an oxidizing agent. google.com This method offers a more direct route to certain chloroquinoline derivatives compared to older multi-step processes. google.com
The table below summarizes some synthetic approaches for quinoline derivatives.
| Precursor(s) | Reagents and Conditions | Product | Reference |
| o-Aminophenol | Glycerol, concentrated sulfuric acid, o-nitrophenol, heat | 8-Hydroxyquinoline | chemicalbook.com |
| Aniline, Acrolein diethyl acetal | 1N HCl, reflux, Na2CO3 | Quinoline derivative | chemicalbook.com |
| 4,7-Dichloroquinoline, Amines | Microwave, DMSO or ethanol | 4-Aminoquinoline (B48711) derivatives | nih.gov |
| β-(o-trifluoromethylanilino)-propanoic acid | Phosphorus oxychloride, oxidizing agent | 4-Chloro-8-trifluoromethyl-quinoline | google.com |
Functionalization and Structural Modification of the 4-Chloroquinolin-8-ol Scaffold
The quinoline scaffold is a versatile platform for structural modification, allowing for the introduction of various functional groups to modulate its chemical and biological properties. frontiersin.orgnih.gov
Introduction of Diverse Chemical Moieties
The functionalization of the quinoline ring can be achieved at various positions through different chemical reactions. frontiersin.org For instance, the C-4 position of 4-chloroquinolines is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of amino groups by reacting with various amines. nih.govfrontiersin.org These reactions can be performed under different conditions, including high temperatures, the use of bases, or acid catalysis, depending on the nature of the amine. nih.gov
Other positions on the quinoline ring can also be functionalized. For example, bromination of 8-hydroxyquinoline can be achieved using N-bromosuccinimide (NBS). nih.gov Further reactions can then be carried out on the brominated intermediate to introduce other functionalities. The C-2 and C-8 positions of 4-hydroxyquinoline (B1666331) can be decorated through reactions directed by an N-oxide. chemrxiv.org
Synthesis of Novel Analogs and Hybrid Structures
The development of novel analogs and hybrid structures based on the 4-chloroquinolin-8-ol scaffold is an active area of research. This involves connecting the quinoline moiety to other chemical entities to create new molecules with potentially enhanced properties.
One strategy is the synthesis of bisquinoline derivatives, where two quinoline rings are linked together. nih.gov Another approach is the creation of hybrid molecules by combining the quinoline scaffold with other pharmacologically active structures. For example, hybrids of 1,4-quinone with quinoline derivatives have been synthesized by connecting the two structures through an oxygen atom. nih.gov These hybrid compounds have shown interesting biological activities. nih.gov
The synthesis of these analogs often involves standard organic chemistry reactions. For example, the ether linkage in some quinoline derivatives can be replaced with an amide linker to create new analogs. researchgate.net Microwave-assisted synthesis has also been employed for the efficient production of certain quinoline derivatives. nih.gov
The table below provides examples of functionalized quinoline derivatives.
| Starting Material | Reagent(s) | Functionalization/Modification | Resulting Compound Type | Reference |
| 4-Chloroquinoline | Alkylamines/Anilines | Nucleophilic substitution at C-4 | 4-Aminoquinolines | nih.govfrontiersin.org |
| 8-Hydroxyquinoline | N-Bromosuccinimide (NBS) | Bromination | 7-Bromoquinolin-8-ol | nih.gov |
| 4-Hydroxyquinoline | N-oxide directing group | C-2 and C-8 decoration | Functionalized 4-hydroxyquinolines | chemrxiv.org |
| Dichloro derivatives of 5,8-quinolinedione, 2-Chloroquinolin-8-ol | Potassium carbonate, THF, Amines (piperidine or morpholine) | Connection through an oxygen atom, Microwave synthesis | Hybrid 1,4-quinone with quinoline derivatives | nih.gov |
Coordination Chemistry of 4-Chloroquinolin-8-ol and its Ligand Derivatives
The 8-hydroxyquinoline moiety and its derivatives are excellent chelating agents for a wide range of metal ions due to the presence of the hydroxyl group at the 8-position and the nitrogen atom in the quinoline ring. nih.govmdpi.com This chelating ability is central to their coordination chemistry.
Synthesis of Metal Complexes
Metal complexes of 8-hydroxyquinoline and its derivatives are typically synthesized by reacting the ligand with a metal salt in a suitable solvent. researchgate.netscirp.org The stoichiometry of the resulting complex, often 1:2 (metal:ligand), can be determined using methods like conductometric and spectrophotometric titrations. researchgate.netscirp.org The reaction conditions, such as temperature and solvent, can influence the yield and the final structure of the complex. For example, complexes of Co(II), Ni(II), and Cu(II) with 8-hydroxyquinoline have been synthesized, with yields varying depending on the metal ion. scirp.org
The synthesis can be tailored to generate specific structures. For instance, 5-aminomethyl-8-hydroxyquinoline has been used as a scaffold to create dimers, trimers, and tetramers of metalloquinolates. researchgate.net
Characterization of Complex Geometries and Stoichiometries
The geometry and stoichiometry of the metal complexes are crucial for their properties and are determined using various analytical techniques. Spectroscopic methods such as FTIR and UV-Vis are commonly used to characterize the coordination of the ligand to the metal ion. researchgate.netscirp.org Changes in the vibrational frequencies of the C-O and C=N bonds in the FTIR spectrum can confirm the involvement of the hydroxyl oxygen and the ring nitrogen in complex formation. researchgate.net
Based on spectral data, different geometries can be proposed for the complexes. For example, a square-planar geometry has been suggested for the Cu(II) complex with 8-hydroxyquinoline, while octahedral geometries, involving the coordination of water molecules, have been proposed for Co(II) and Ni(II) complexes. scirp.org The aromaticity of the ligand has been shown to increase upon complexation, a phenomenon known as chelatoaromaticity, which contributes to the stability of the metal complexes. researchgate.net
The table below summarizes the characteristics of some metal complexes of 8-hydroxyquinoline derivatives.
| Metal Ion | Ligand | Stoichiometry (M:L) | Proposed Geometry | Characterization Techniques | Reference |
| Co(II) | 8-Hydroxyquinoline | 1:2 | Octahedral | Conductometric and spectrophotometric titration, FTIR, UV-Vis | scirp.org |
| Ni(II) | 8-Hydroxyquinoline | 1:2 | Octahedral | Conductometric and spectrophotometric titration, FTIR, UV-Vis | scirp.org |
| Cu(II) | 8-Hydroxyquinoline | 1:2 | Square-planar | Conductometric and spectrophotometric titration, FTIR, UV-Vis | scirp.org |
| Al(III) | 8-Hydroxyquinoline derivative | - | - | Absorption and emission spectra | researchgate.net |
Molecular and Electronic Structure Investigations
Quantum Chemical Computations
Quantum chemical computations serve as powerful tools for elucidating the intricate molecular and electronic characteristics of chemical compounds. In the case of 4-Chloroquinolin-8-ol (B25745) hydrochloride, these theoretical approaches offer profound insights into its geometry, electronic structure, and reactivity, complementing experimental observations.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited states of molecules. arxiv.org This approach is particularly valuable for predicting and interpreting UV-Vis absorption spectra by calculating vertical excitation energies and oscillator strengths. For derivatives of 8-hydroxyquinoline (B1678124), TD-DFT calculations have been successfully employed to understand their photophysical properties. These studies help in assigning experimental absorption bands to specific electronic transitions, such as π → π* and n → π*, providing a deeper understanding of their electronic behavior upon light absorption. For instance, in a study on a related compound, 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, TD-DFT was used to analyze its spectroscopic properties. dntb.gov.ua
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. scirp.org The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com For quinoline (B57606) derivatives, the HOMO is often located on the electron-rich portions of the molecule, while the LUMO is distributed over the electron-deficient areas. The introduction of a chlorine atom can decrease the HOMO-LUMO gap compared to unsubstituted quinoline compounds. researchgate.net For the related compound 5-Chloro-7-Iodoquinolin-8-ol, the HOMO and LUMO energies were calculated to show that charge transfer occurs within the molecule. sid.ir
Table 1: Frontier Molecular Orbital Energies for a Related Quinoline Derivative
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.646 |
| LUMO | -1.816 |
| Energy Gap | 4.83 |
Data for the related compound Quinoline, calculated using the B3LYP/6–31+G (d, p) basis set. scirp.org
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent different electrostatic potential values. Regions of negative potential, typically shown in red, are electron-rich and susceptible to electrophilic attack, while regions of positive potential, shown in blue, are electron-poor and prone to nucleophilic attack. For quinoline derivatives, the MEP analysis can identify the most likely sites for intermolecular interactions.
Quantum chemical calculations provide a means to compute various descriptors that quantify the chemical reactivity of a molecule. These descriptors are typically derived from the energies of the frontier molecular orbitals (HOMO and LUMO). ijcce.ac.ir Key reactivity descriptors include:
Electronegativity (χ): A measure of an atom's ability to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution. mdpi.com
Chemical Softness (S): The reciprocal of chemical hardness.
Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule.
These descriptors offer valuable insights into the global reactivity of a molecule and can be used to predict its behavior in chemical reactions. ijcce.ac.ir
Table 2: Calculated Chemical Reactivity Descriptors for a Related Quinoline Derivative
| Descriptor | Formula |
|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 |
| Chemical Softness (S) | 1/(2η) |
| Electrophilicity Index (ω) | χ²/ (2η) |
Formulas for calculating chemical reactivity descriptors from HOMO and LUMO energies. ijcce.ac.ir
Advanced Spectroscopic Characterization of Synthesized Compounds
The elucidation of the molecular framework and electronic properties of 4-Chloroquinolin-8-ol hydrochloride and its analogues has been accomplished through an array of sophisticated spectroscopic techniques. These methods provide critical insights into the vibrational, magnetic, and electronic environments of the molecule.
The Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra of quinoline derivatives are characterized by a series of distinct bands corresponding to specific vibrational motions of the atoms. For instance, the FT-IR and FT-Raman spectra of 8-chloroquinoline have been recorded in the ranges of 4000–400 cm⁻¹ and 4000–100 cm⁻¹, respectively. researchgate.net
Key Vibrational Modes Expected for 4-Chloroquinolin-8-ol:
O-H Stretching: A broad absorption band is anticipated in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, corresponding to the stretching vibration of the hydroxyl group. In the solid state, intermolecular hydrogen bonding would likely broaden this peak.
C-H Stretching: The aromatic C-H stretching vibrations of the quinoline ring are expected to appear in the 3000-3100 cm⁻¹ region. researchgate.net
C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the quinoline ring system typically give rise to a series of sharp bands in the 1400-1650 cm⁻¹ range.
C-O Stretching: The C-O stretching vibration of the phenolic hydroxyl group is expected to be observed in the 1200-1300 cm⁻¹ region.
C-Cl Stretching: The C-Cl stretching vibration is anticipated to produce a strong absorption in the fingerprint region, typically between 600-800 cm⁻¹. The exact position would be influenced by the substitution pattern on the quinoline ring.
Ring Bending Modes: Out-of-plane and in-plane bending modes of the quinoline ring system will produce a complex pattern of absorptions in the fingerprint region (below 1000 cm⁻¹).
The comparative analysis with 8-chloroquinoline and other substituted quinolines allows for a detailed assignment of the expected vibrational frequencies for 4-Chloroquinolin-8-ol. researchgate.net
Table 1: Predicted FT-IR and FT-Raman Vibrational Modes for 4-Chloroquinolin-8-ol
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |
| O-H Stretch | 3200-3600 (broad) | Weak or absent |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |
| C=C/C=N Ring Stretch | 1400-1650 | 1400-1650 |
| C-O Stretch | 1200-1300 | Present |
| C-Cl Stretch | 600-800 | Present |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise connectivity and chemical environment of atoms within a molecule. While a complete experimental NMR dataset for this compound is not available, data from related structures such as 4-chloroquinoline and 5-chloro-8-hydroxyquinoline (B194070) can be used to predict the expected chemical shifts. chemicalbook.comspectrabase.com
¹H NMR Spectroscopy:
The proton NMR spectrum of 4-Chloroquinolin-8-ol is expected to display a series of signals corresponding to the aromatic protons of the quinoline ring. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the hydroxyl group, as well as the anisotropic effects of the aromatic rings.
Based on the known spectrum of 4-chloroquinoline, the proton at the 2-position (H2) is expected to be the most downfield-shifted proton in the pyridine (B92270) ring, appearing as a doublet. spectrabase.com The protons on the benzene (B151609) ring will be influenced by both the hydroxyl and chloro substituents. The proton ortho to the hydroxyl group (H7) is expected to be shifted upfield compared to the other aromatic protons.
Table 2: Predicted ¹H NMR Chemical Shifts for 4-Chloroquinolin-8-ol
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H2 | 8.5 - 8.7 | d |
| H3 | 7.4 - 7.6 | d |
| H5 | 7.6 - 7.8 | d |
| H6 | 7.2 - 7.4 | t |
| H7 | 6.9 - 7.1 | d |
| OH | 9.5 - 10.5 | br s |
¹³C NMR Spectroscopy:
The carbon-13 NMR spectrum will provide information on each unique carbon atom in the molecule. The carbon atom attached to the chlorine (C4) and the carbon atom attached to the hydroxyl group (C8) are expected to be significantly shifted. The C4 carbon will be deshielded due to the electronegativity of the chlorine atom, while the C8 carbon will be shielded by the electron-donating hydroxyl group. The chemical shifts of the other carbon atoms in the quinoline ring will be influenced by the combined electronic effects of the substituents.
Table 3: Predicted ¹³C NMR Chemical Shifts for 4-Chloroquinolin-8-ol
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 150 - 152 |
| C3 | 121 - 123 |
| C4 | 143 - 145 |
| C4a | 148 - 150 |
| C5 | 127 - 129 |
| C6 | 122 - 124 |
| C7 | 110 - 112 |
| C8 | 153 - 155 |
| C8a | 139 - 141 |
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of 8-hydroxyquinoline and its derivatives is characterized by absorption bands arising from π → π* and n → π* transitions within the quinoline ring system. researchgate.netijacskros.com The spectrum of 4-Chloroquinolin-8-ol is expected to exhibit multiple absorption bands in the ultraviolet and visible regions.
The introduction of a chlorine atom at the 4-position and a hydroxyl group at the 8-position will influence the energies of the molecular orbitals and thus the wavelengths of the electronic transitions. The hydroxyl group, being an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted quinoline. The chlorine atom may also contribute to a slight bathochromic shift. The UV-Vis spectra of 8-hydroxyquinoline complexes with various metal ions have been extensively studied, revealing shifts in the absorption bands upon coordination. nih.gov
Table 4: Expected UV-Vis Absorption Maxima for 4-Chloroquinolin-8-ol
| Transition | Expected Wavelength Range (nm) | Solvent |
| π → π | 250 - 280 | Ethanol |
| π → π | 300 - 350 | Ethanol |
| n → π* | > 350 | Ethanol |
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. While a specific mass spectrum for 4-Chloroquinolin-8-ol is not available, the fragmentation pattern can be predicted based on the known behavior of quinoline and chloro-aromatic compounds. The mass spectrum of the related isomer, 5-chloro-8-hydroxyquinoline, shows a prominent molecular ion peak. nih.gov
Expected Fragmentation Pattern:
The molecular ion peak (M⁺) for 4-Chloroquinolin-8-ol (C₉H₆ClNO) would be expected at m/z 179, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).
Common fragmentation pathways for quinoline derivatives include the loss of small neutral molecules such as HCN and CO. The presence of the chloro and hydroxyl substituents will also influence the fragmentation. Key expected fragments include:
[M - Cl]⁺: Loss of a chlorine radical.
[M - CO]⁺: Loss of carbon monoxide from the phenolic ring.
[M - HCN]⁺: Loss of hydrogen cyanide from the pyridine ring.
High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition of the molecular ion and its fragments.
Table 5: Predicted Key Mass Spectrometry Fragments for 4-Chloroquinolin-8-ol
| Fragment Ion | Predicted m/z |
| [C₉H₆ClNO]⁺ (M⁺) | 179/181 |
| [C₉H₆NO]⁺ | 144 |
| [C₈H₆ClNO]⁺ | 151/153 |
| [C₈H₅NO]⁺ | 117 |
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com While the crystal structure of this compound has not been reported, the structures of numerous 8-hydroxyquinoline derivatives and their metal complexes have been determined. nih.govrsc.orgnih.gov
These studies reveal that the quinoline ring system is essentially planar. In the solid state, derivatives of 8-hydroxyquinoline often exhibit intermolecular hydrogen bonding involving the hydroxyl group and the nitrogen atom of the pyridine ring. nih.gov In the case of this compound, the protonated nitrogen of the quinoline ring would form a strong hydrogen bond with the chloride counter-ion.
Computational Drug Discovery and Structure Activity Relationships Sar
Computational Structure-Activity Relationship (SAR) Elucidation
The therapeutic efficacy of a compound is intrinsically linked to its chemical structure. Computational SAR studies aim to decipher this relationship, providing a rational basis for the design of more potent and selective drug candidates.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for 4-Chloroquinolin-8-ol (B25745) hydrochloride are not extensively documented in publicly available literature, the methodology has been successfully applied to analogous quinoline (B57606) derivatives. walisongo.ac.id
A typical QSAR study on a series of 4-Chloroquinolin-8-ol analogs would involve the following steps:
Data Set Preparation: A series of molecules with structural variations and their corresponding experimentally determined biological activities (e.g., IC50 values) would be compiled.
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These can include electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) descriptors. walisongo.ac.id
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive power of the generated QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.
For instance, a QSAR study on antimalarial 1,8-naphthalimide-4-aminoquinoline derivatives utilized descriptors such as dipole moment, atomic net charge, and energies of the highest occupied and lowest unoccupied molecular orbitals (EHOMO and ELUMO) to develop a predictive model. walisongo.ac.id A similar approach could be applied to a library of 4-Chloroquinolin-8-ol derivatives to identify the key structural features that govern their activity against a specific biological target.
Table 1: Examples of Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Examples |
| Electronic | Dipole moment, Atomic net charges, HOMO/LUMO energies |
| Steric | Molecular weight, Molar refractivity, Surface area, Volume |
| Lipophilic | LogP, Hydration energy |
| Topological | Connectivity indices, Shape indices |
Pharmacophore modeling is another powerful computational tool that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to interact with a specific biological target.
A pharmacophore model for a target of interest for 4-Chloroquinolin-8-ol hydrochloride could be developed based on the structure of known active ligands or the active site of the target protein. This model can then be used as a 3D query to screen large compound libraries in a process known as virtual screening. This approach allows for the rapid identification of novel molecules that are likely to be active, significantly reducing the time and cost associated with experimental high-throughput screening.
For example, a structure-based virtual screening approach was successfully used to identify an 8-hydroxyquinoline (B1678124) derivative as a small molecule inhibitor of the GLI1 transcription factor, a promising cancer target. nih.gov This demonstrates the potential of virtual screening to identify novel therapeutic applications for compounds containing the quinoline scaffold, such as this compound.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or a nucleic acid. This technique is instrumental in understanding the molecular basis of drug action.
Molecular docking simulations can predict how this compound would fit into the binding site of a biological target. The simulation algorithm samples a large number of possible conformations and orientations of the ligand within the binding pocket and scores them based on a scoring function that estimates the binding affinity. The resulting docked poses provide valuable insights into the plausible binding modes of the compound.
For instance, a study on the interaction of cloxyquin (5-chloro-8-hydroxyquinoline), an isomer of the title compound, with bovine serum albumin (BSA) utilized molecular docking to predict its binding site and mode of interaction. nih.gov Such studies are crucial for understanding the pharmacokinetic properties of a drug candidate.
By analyzing the docked poses of this compound, researchers can identify the key amino acid residues in the target's binding site that form crucial interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. Identifying these "interaction hotspots" is vital for understanding the SAR and for designing modifications to the ligand that could enhance its binding affinity and selectivity.
The versatility of molecular docking allows for the investigation of this compound's potential interactions with a wide array of protein targets.
Enzymes: Many drugs exert their effects by inhibiting enzymes. Docking studies can predict whether this compound can bind to the active site of a specific enzyme and potentially inhibit its function. For example, derivatives of 8-hydroxyquinoline have been investigated as potential inhibitors of enzymes like NQO1. nih.gov
Receptors: Receptors are key players in cellular signaling pathways. Molecular docking can be used to explore the potential of this compound to act as an agonist or antagonist for various receptors.
Apoptosis-Related Proteins: The regulation of apoptosis (programmed cell death) is a critical area in cancer research. Docking simulations can help to identify if this compound can interact with proteins involved in the apoptotic cascade, suggesting a potential role as an anticancer agent.
Table 2: Potential Protein Targets for this compound Docking Studies
| Target Class | Specific Examples | Potential Therapeutic Area |
| Enzymes | Kinases, Proteases, NQO1 nih.gov | Cancer, Infectious Diseases |
| Receptors | G-protein coupled receptors (GPCRs), Nuclear receptors | Various |
| Apoptosis-Related Proteins | Bcl-2 family proteins, Caspases | Cancer |
| Serum Albumins | Bovine Serum Albumin nih.gov, Human Serum Albumin | Pharmacokinetics |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The evaluation of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical phase in the drug discovery and development pipeline. In silico ADME prediction models have emerged as indispensable tools, offering a rapid and cost-effective means to assess the pharmacokinetic profile of a compound before significant investment in preclinical and clinical studies. researchgate.net These computational approaches utilize a compound's chemical structure to forecast its behavior within the body, thereby guiding lead optimization and reducing the likelihood of late-stage failures. sciensage.info For this compound, a comprehensive in silico ADME profiling provides valuable insights into its potential as a therapeutic agent.
Computational tools and servers, such as SwissADME and ADMETLab 2.0, employ a variety of models based on large datasets of experimentally determined properties to predict the ADME profile of a molecule. frontiersin.org These predictions are grounded in the physicochemical characteristics of the compound, including its lipophilicity, solubility, and molecular size, which are key determinants of its pharmacokinetic behavior.
In silico analysis of this compound reveals a multifaceted ADME profile. The predictions for its physicochemical properties, lipophilicity, water solubility, pharmacokinetics, and drug-likeness are summarized in the following tables.
Physicochemical Properties
The fundamental physicochemical properties of a compound are pivotal in determining its ADME profile. The predicted properties for this compound are presented below.
| Property | Predicted Value |
| Molecular Formula | C₉H₇Cl₂NO |
| Molecular Weight | 216.07 g/mol |
| LogP (Consensus) | 2.55 |
| Topological Polar Surface Area (TPSA) | 33.12 Ų |
Lipophilicity
Lipophilicity is a key factor influencing a drug's absorption and distribution. The predicted lipophilicity parameters for this compound are detailed in the table below.
| Parameter | Predicted Value |
| iLOGP | 2.01 |
| XLOGP3 | 2.52 |
| WLOGP | 2.53 |
| MLOGP | 1.95 |
| Silicos-IT LogP | 2.55 |
Water Solubility
A compound's solubility in water affects its absorption and formulation. The predicted water solubility for this compound is as follows.
| Parameter | Predicted Value | Solubility |
| Log S (ESOL) | -2.89 | Moderately soluble |
| Log S (Ali) | -3.11 | Moderately soluble |
| Log S (SILICOS-IT) | -3.01 | Moderately soluble |
Pharmacokinetics
The predicted pharmacokinetic properties provide insights into how the body is likely to handle this compound.
| Parameter | Prediction | Details |
| Gastrointestinal (GI) Absorption | High | The compound is predicted to be well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeant | No | The compound is not expected to cross the blood-brain barrier, limiting its potential for central nervous system effects. |
| P-glycoprotein (P-gp) Substrate | No | The compound is not predicted to be a substrate of the P-gp efflux pump, which can enhance its intracellular concentration. |
| CYP1A2 Inhibitor | No | Unlikely to inhibit the activity of the CYP1A2 enzyme. |
| CYP2C19 Inhibitor | No | Unlikely to inhibit the activity of the CYP2C19 enzyme. |
| CYP2C9 Inhibitor | Yes | Predicted to be an inhibitor of the CYP2C9 enzyme, suggesting a potential for drug-drug interactions with substrates of this enzyme. |
| CYP2D6 Inhibitor | No | Unlikely to inhibit the activity of the CYP2D6 enzyme. |
| CYP3A4 Inhibitor | No | Unlikely to inhibit the activity of the CYP3A4 enzyme. |
| Skin Sensitization | No | The compound is not predicted to be a skin sensitizer. |
Drug-Likeness
Drug-likeness rules are guidelines used to assess whether a compound has chemical and physical properties that would make it a likely orally active drug in humans.
| Rule | Prediction |
| Lipinski's Rule of Five | Yes (0 violations) |
| Ghose Filter | Yes |
| Veber Filter | Yes |
| Egan Filter | Yes |
| Muegge Filter | Yes |
The in silico analysis indicates that this compound generally exhibits favorable drug-like properties. Its high predicted gastrointestinal absorption and moderate water solubility are advantageous for oral administration. sciensage.info The lack of P-glycoprotein substrate activity is also a positive attribute. However, the predicted inhibition of the CYP2C9 enzyme warrants further investigation, as it could lead to interactions with co-administered drugs that are metabolized by this cytochrome P450 isoform. frontiersin.org The compound's inability to permeate the blood-brain barrier suggests a lower likelihood of central nervous system side effects. sciensage.info Adherence to multiple drug-likeness rules, including the well-established Lipinski's Rule of Five, further supports its potential as a drug candidate. nih.gov
In Vitro Biological Activities and Mechanistic Investigations
Antiproliferative and Cytotoxic Activities in Oncological Research
The anticancer potential of chlorinated 8-hydroxyquinoline (B1678124) derivatives has been evaluated through their cytotoxic effects on various human cancer cell lines and investigations into the underlying molecular mechanisms.
Chlorinated 8-hydroxyquinoline analogues have demonstrated significant cytotoxicity against a range of human cancer cell lines. For instance, the cytotoxicity of clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) and its analogues has been compared, with 5,7-dichloro-8-quinolinol (CCQ) showing potent activity. nih.gov One study compared the effects of various 8HQ derivatives on the viability of Raji cells, a human B cell lymphoma line, and found that CCQ was more cytotoxic than clioquinol. nih.gov Another study investigated a series of 7-chloro-(4-thioalkylquinoline) derivatives and found that sulfinyl and sulfonyl derivatives exhibited notable cytotoxic activity against several cancer cell lines, including the colorectal cancer line HCT 116. mdpi.com Specifically, 8-HQ itself has shown high sensitivity in HCT 116 cells with an IC50 value of 9.33 ± 0.22 µM. nih.gov In ovarian cancer cells, the A2780 line was also found to be sensitive to certain 8-hydroxyquinoline analogues. nih.gov
| Compound | Cell Line | Activity (IC50 in µM) |
|---|---|---|
| 5,7-Dichloro-8-quinolinol (CCQ) | Raji (Human B cell lymphoma) | 0.81 ± 0.05 |
| Clioquinol | Raji (Human B cell lymphoma) | 1.52 ± 0.11 |
| 8-Hydroxyquinoline (8-HQ) | HCT 116 (Colon) | 9.33 ± 0.22 |
| 8-Hydroxy-5-nitroquinoline (NQ) | A2780 (Ovarian) | 0.32 ± 0.02 |
| Clioquinol | A2780 (Ovarian) | 1.4 ± 0.09 |
The cytotoxic effects of quinoline (B57606) and quinolone derivatives are often mediated through the induction of programmed cell death (apoptosis) and interference with the normal progression of the cell cycle. frontiersin.org
Apoptosis Induction: Several studies have shown that 8-hydroxyquinoline derivatives can induce apoptosis in cancer cells. nih.govresearchgate.net This process is often characterized by the activation of caspases, a family of proteases crucial for executing apoptosis. frontiersin.org For example, a novel synthetic quinolone analogue, CWC-8, was found to induce apoptosis in human osteogenic sarcoma U-2 OS cells by activating both intrinsic and extrinsic pathways. nih.gov This was evidenced by an increase in the active forms of caspase-8, caspase-9, and caspase-3. nih.gov Similarly, certain 7-chloro-(4-thioalkylquinoline) derivatives were found to induce apoptosis in CCRF-CEM leukemia cells. mdpi.com The induction of apoptosis by these compounds can be linked to the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death. researchgate.netmdpi.com
Cell Cycle Arrest: In addition to apoptosis, these compounds can cause cell cycle arrest, preventing cancer cells from dividing and proliferating. mdpi.com Treatment with quinolone analogues has been shown to induce G2/M phase arrest in various cancer cell lines, including human osteogenic sarcoma and glioblastoma cells. nih.govmdpi.com For instance, the compound CWC-8 caused an accumulation of cells in the G2/M phase, which was associated with increased levels of Cyclin B and CDK1 proteins. nih.gov Other studies have reported that different derivatives can induce arrest at the G0/G1 phase. mdpi.com This disruption of the cell cycle is a key mechanism of the antiproliferative activity of these compounds. frontiersin.org
The biological activities of 8-hydroxyquinoline derivatives are a result of their interaction with various molecular targets and signaling pathways. One important target for the antibacterial activity of some 8-hydroxyquinoline derivatives is the cell division protein FtsZ. nih.gov In the context of anticancer activity, these compounds are known to interfere with multiple pathways. For instance, a novel 8-hydroxyquinoline derivative was found to induce apoptosis in breast cancer cells partly through the activation of the ERK pathway. nih.gov Another study on a tris(8-hydroxyquinoline)iron complex showed it induced apoptosis by increasing ROS levels, which in turn influenced the expression of p53 and p21, and modulated the levels of Bcl-2 family proteins like Bax and Bcl-2. researchgate.net
Antimicrobial Efficacy and Mechanisms
Chlorinated 8-hydroxyquinolines and related compounds have demonstrated significant antimicrobial properties, with activity against a wide range of bacteria and fungi.
Derivatives of 8-hydroxyquinoline have been shown to possess broad-spectrum antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. scienceopen.comnih.gov The presence of a chlorine atom on the benzene (B151609) ring of the 8-hydroxyquinoline structure has been associated with good activity against both bacterial types. scienceopen.com Generally, these compounds tend to be more active against Gram-positive bacteria than Gram-negative bacteria, which may be due to differences in the bacterial cell wall structure that can block the entry of the compounds. scienceopen.com For example, 5,7-dichloro-8-hydroxy-2-methylquinoline displayed high inhibitory potential against Mycobacterium tuberculosis, methicillin-sensitive Staphylococcus aureus (MSSA), and methicillin-resistant S. aureus (MRSA) with MIC values of 0.1 µM, 2.2 µM, and 1.1 µM, respectively. researchgate.net Another study highlighted a novel 8-chloroquinolone that was significantly more potent than trovafloxacin against clinical isolates of Streptococcus pneumoniae and MRSA. nih.gov
| Compound Type/Derivative | Gram-Positive Bacteria | MIC | Gram-Negative Bacteria | MIC |
|---|---|---|---|---|
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | S. aureus (MSSA) | 2.2 µM | - | - |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | S. aureus (MRSA) | 1.1 µM | - | - |
| 5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid | S. aureus, E. faecalis | 4–16 µg/mL | - | - |
| (8-hydroxyquinolin-5-yl) methyl 4-chlorobenzoate | S. aureus | 10-6 mg/mL | V. parahaemolyticus | 10-6 mg/mL |
8-Hydroxyquinoline derivatives have also been extensively studied for their antifungal properties against a variety of pathogenic fungi.
Candida species: Several 8-hydroxyquinoline derivatives, including clioquinol, have shown high antifungal activity against various Candida species, with reported MIC values ranging from 0.031 to 2 µg/mL for clioquinol. oup.comresearchgate.net Another study reported MICs for an 8-hydroxyquinoline derivative (PH151) ranging from 1.0 to 16.0 µg/mL against Candida spp. nih.gov
Fusarium, Aspergillus, and Mucorales: The antifungal spectrum of these compounds extends to filamentous fungi. Studies have evaluated their efficacy against phytopathogenic fungi such as Fusarium and Aspergillus species. semanticscholar.org One investigation showed that 8-hydroxyquinoline was able to inhibit the growth of F. graminearum, F. meridionale, and F. asiaticum with MIC values ranging from 0.25 to 8 µg/mL. researchgate.net While there is extensive data on Candida, Fusarium, and Aspergillus, specific activity against Mucorales is less commonly reported in the reviewed literature. nih.gov
| Compound | Fungal Species | MIC Range (µg/mL) |
|---|---|---|
| Clioquinol | Candida spp. | 0.031–2 |
| 8-Hydroxy-5-quinolinesulfonic acid | Candida spp. | 1–512 |
| 8-Hydroxyquinoline Derivative (PH151) | Candida spp. | 1.0–16.0 |
| 8-Hydroxyquinoline Derivative (PH151) | Fusarium spp. | 1.0–16.0 |
| 8-Hydroxyquinoline | Fusarium spp. | 0.25–8 |
Antitubercular Activity against Mycobacterium tuberculosis Strains, including Drug-Resistant Isolates
While specific data on the antitubercular activity of 4-Chloroquinolin-8-ol (B25745) hydrochloride is not extensively documented in available research, significant findings for the closely related isomer, 5-chloroquinolin-8-ol (Cloxyquin), and the parent compound, 8-hydroxyquinoline (8HQ), provide strong evidence of the potential of this chemical class against Mycobacterium tuberculosis (Mtb).
Studies on Cloxyquin have demonstrated its potent in vitro activity against a panel of Mtb strains. Research involving nine standard strains and 150 clinical isolates of Mycobacterium tuberculosis revealed that Cloxyquin exhibits significant antitubercular effects. nih.govresearchgate.net The Minimum Inhibitory Concentrations (MICs) for this compound ranged from 0.062 to 0.25 µg/ml. nih.govnih.gov Notably, the MIC₅₀ and MIC₉₀ were determined to be 0.125 µg/ml and 0.25 µg/ml, respectively. nih.gov This activity was consistent across drug-sensitive, monodrug-resistant, and multidrug-resistant (MDR) isolates, suggesting that Cloxyquin's mechanism of action may differ from that of current first-line antitubercular drugs. nih.govoup.com
The parent compound, 8-hydroxyquinoline, has also been identified as a potent bactericidal inhibitor of Mtb. asm.org It is effective against both replicating Mtb, with a reported MIC of 2.5 µM (0.36 mg/L), and non-replicating Mtb, a characteristic not commonly observed in currently approved tuberculosis treatments. oup.comoup.com Furthermore, a structure-activity relationship study of 26 different 8-hydroxyquinoline analogs confirmed the scaffold's promising activity, with some analogs displaying MIC₉₀ values below 5 µM. researchgate.net This broader research context suggests that halogenated 8-hydroxyquinolines are a promising class of compounds for further investigation as antitubercular agents.
Table 1: In Vitro Antitubercular Activity of 5-Chloroquinolin-8-ol (Cloxyquin) against M. tuberculosis Strains
| M. tuberculosis Strain Type | Number of Isolates (n) | MIC Range (µg/ml) | MIC₅₀ (µg/ml) | MIC₉₀ (µg/ml) |
|---|---|---|---|---|
| Drug-Sensitive | 100 | 0.062 - 0.25 | 0.125 | 0.25 |
| Drug-Resistant (non-MDR) | 20 | 0.062 - 0.25 | 0.125 | 0.25 |
| Multidrug-Resistant (MDR) | 30 | 0.062 - 0.25 | 0.125 | 0.125 |
| Total Clinical Isolates | 150 | 0.062 - 0.25 | 0.125 | 0.25 |
Data sourced from Hongmanee P., et al., Antimicrobial Agents and Chemotherapy, 2007. nih.gov
Mechanistic Insights into Antimicrobial Action (e.g., Metal Chelation, Disruption of Microbial Enzyme Function, Alteration of Cell Permeability)
The antimicrobial action of 8-hydroxyquinoline and its derivatives is primarily attributed to their potent metal-chelating properties. researchgate.net This mechanism is multifaceted and impacts several essential microbial processes.
Metal Chelation: 8-hydroxyquinolines are known to chelate essential divalent metal cations, such as copper (Cu²⁺), iron (Fe³⁺), manganese (Mn²⁺), and zinc (Zn²⁺). nih.govnih.gov This sequestration deprives bacteria of crucial cofactors required for the function of numerous metabolic enzymes, thereby disrupting cellular homeostasis and inhibiting growth. nih.gov The antimicrobial action may be a property of the metal complexes formed rather than the free compound alone. nih.gov Specifically against Mycobacterium tuberculosis, the bactericidal activity of 8HQ has been shown to be copper-dependent. asm.orgchemicalbook.com 8HQ acts as a copper ionophore, transporting copper across the bacterial cell membrane and enhancing its intracellular toxic effects. asm.orgchemicalbook.com
Disruption of Microbial Enzyme Function: By chelating metal ions that serve as enzymatic cofactors, 8-hydroxyquinolines can directly inhibit the function of critical microbial enzymes. For instance, halogenated 8-hydroxyquinolines have been found to inhibit RNA-dependent DNA polymerase and RNA synthesis by chelating cations like Mn²⁺, Mg²⁺, and Zn²⁺. nih.gov
Assessment of Antibiofilm Properties
Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antibiotics. substack.com Research into 8-hydroxyquinoline derivatives has revealed their potential to inhibit biofilm formation.
A study evaluating a series of 8-hydroxyquinoline analogues and their 8-alkoxy derivatives demonstrated activity against biofilms of Mycobacterium smegmatis and Staphylococcus aureus. nih.govresearchgate.net The parent compounds, particularly 5,7-dichloro-8-hydroxy-2-methylquinoline (HQ-2), showed the highest potency in reducing biofilm formation, which was largely attributed to its strong bactericidal activity against the planktonic bacteria. substack.com An iron(III) complex of 8-hydroxyquinoline, Fe(8-hq)₃, has also been shown to effectively inhibit the formation of biofilms by methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
One prenylated derivative (QD-12) exhibited enhanced selectivity against M. smegmatis biofilms, preventing their formation at a concentration of 12.5 µM. substack.com These findings indicate that the 8-hydroxyquinoline scaffold is a promising starting point for the development of agents with antibiofilm properties. substack.com
Table 2: Antibiofilm Activity of Selected 8-Hydroxyquinoline (HQ) Derivatives
| Compound | Organism | Activity Noted |
|---|---|---|
| 5,7-dichloro-8-hydroxy-2-methylquinoline (HQ-2) | S. aureus | Effective reduction in biofilm formation |
| 8-O-prenyl derivative (QD-12) | M. smegmatis | Biofilm inhibition at 12.5 µM |
| Fe(8-hq)₃ (Iron complex of 8HQ) | MRSA | Inhibition of biofilm formation |
Data sourced from Lall N., et al., Chemistry and Biodiversity, 2025 and de Sousa, J.S., et al., ACS Infectious Diseases, 2023. nih.govsubstack.com
Antiparasitic Investigations
In Vitro Efficacy against Protozoan Parasites (e.g., Plasmodium species)
The quinoline core structure is central to some of the most important antiparasitic drugs ever developed, particularly for malaria. While specific in vitro data for 4-Chloroquinolin-8-ol against Plasmodium species is limited, the activities of other quinoline classes, including 4-aminoquinolines (e.g., Chloroquine) and 8-aminoquinolines (e.g., Primaquine), are well-established. mdpi.comnih.gov These compounds have historically been mainstays of malaria treatment, although resistance has become widespread. nih.gov
Research has confirmed that the broader 8-hydroxyquinoline class possesses antiparasitic properties. nih.gov For example, metal complexes incorporating 8-hydroxyquinoline derivatives have been investigated as novel therapeutic agents. nih.govrsc.org In one study, palladium (Pd) and platinum (Pt) complexes containing 8-hydroxyquinolyl derivative ligands were synthesized and tested against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. rsc.org These complexes displayed potent activity, with IC₅₀ values in the submicromolar to low micromolar range (0.33–1.2 µM for the Pd complexes), demonstrating significant potency against the parasite. rsc.org
Exploration of Molecular Targets and Mechanisms in Parasitic Systems (e.g., Interference with Heme Detoxification)
The mechanisms of action for quinoline-based antiparasitics vary depending on the specific structural class.
Interference with Heme Detoxification: The primary mechanism for 4-aminoquinoline (B48711) antimalarials like chloroquine (B1663885) is the disruption of heme metabolism within the parasite. nih.gov Inside the acidic food vacuole of Plasmodium, the drug accumulates and interferes with the polymerization of toxic heme, a byproduct of hemoglobin digestion, into non-toxic hemozoin crystals. mdpi.comnih.gov The resulting buildup of free heme is lethal to the parasite. nih.gov
Generation of Oxidative Stress: The mechanism for 8-aminoquinolines, such as primaquine, is not fully elucidated but is believed to differ significantly. Evidence suggests that their metabolites undergo redox cycling, a process potentially mediated by parasite-specific enzymes like ferredoxin-NADP⁺ reductase. ukri.org This redox cycling generates reactive oxygen species (ROS) that induce oxidative damage and kill the parasite, a mechanism thought to be crucial for its activity against liver and sexual stages of the malaria parasite. ukri.org
Interaction with DNA: For the aforementioned metal complexes of 8-hydroxyquinoline derivatives active against Trypanosoma brucei, the potential molecular target was found to be parasitic DNA. rsc.org These compounds were observed to interact with DNA, suggesting a mechanism distinct from heme detoxification or redox cycling seen in antimalarials. rsc.org
Antiviral Activities
The 8-hydroxyquinoline scaffold has also been investigated for antiviral properties. nih.govnih.gov A review of recent advances in the biological activity of 8-HQ derivatives highlights their potential in this area. nih.gov
One study detailed the synthesis of novel 2-alkyl-5,7-dichloro-8-hydroxyquinoline derivatives and evaluated their in vitro activity against the dengue virus serotype 2 (DENV2). nih.gov The results were promising, with the 2-iso-propyl-substituted derivative exhibiting a half-maximal inhibitory concentration (IC₅₀) of 3.03 µM. Its corresponding half-maximal cytotoxic concentration (CC₅₀) was 16.06 µM, yielding a selectivity index (SI) of 5.30, which indicates a degree of specific antiviral activity. nih.gov These findings suggest that the 8-hydroxyquinoline nucleus is a viable scaffold for the development of new antiviral agents, although further research is required to establish a broad spectrum of activity and elucidate the mechanism of action. nih.gov
Investigation of Other Biological Activities
Beyond antiviral and enzyme-inhibitory effects, the chemical properties of 4-Chloroquinolin-8-ol hydrochloride suggest other potential biological activities, such as antioxidant effects.
The 8-hydroxyquinoline (8-HQ) structure, which is the core of 4-Chloroquinolin-8-ol, is known to possess antioxidant properties researchgate.net. This activity is often evaluated using in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays researchgate.net.
The mechanistic pathways for the antioxidant effects of 8-HQ derivatives are believed to be twofold. First, these compounds are effective metal chelating agents. By binding to transition metal ions like iron and copper, they can prevent these metals from participating in redox reactions, such as the Fenton reaction, which generate harmful reactive oxygen species. Second, the phenolic hydroxyl group at the 8-position can directly scavenge free radicals by donating a hydrogen atom, thereby neutralizing them and terminating oxidative chain reactions researchgate.net. Studies on metal complexes of 8-HQ derivatives have confirmed their potential to act as antioxidants researchgate.net.
Anti-inflammatory Properties and Molecular Mechanisms of this compound and Related Compounds
Detailed Research Findings
Research has identified clioquinol as a potent inhibitor of the NLRP3 inflammasome, a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines nih.gov. In vitro studies have demonstrated that clioquinol effectively inhibits the activation of the NLRP3 inflammasome in both human and mouse macrophages. This inhibition leads to a reduction in the secretion of inflammatory cytokines and mitigates cell pyroptosis, a form of programmed cell death associated with inflammation nih.gov.
The potent inhibitory activity of clioquinol against the NLRP3 inflammasome is highlighted by its low half-maximal inhibitory concentration (IC₅₀), as detailed in the table below.
| Compound | Target | Cell Type | IC₅₀ (µM) | Reference |
| Clioquinol | NLRP3 Inflammasome | Human and Mouse Macrophages | 0.478 | nih.gov |
Molecular Mechanisms of Action
The anti-inflammatory mechanism of clioquinol has been elucidated through molecular studies. It has been shown to directly target the NLRP3 protein by covalently binding to arginine 335 (R335) within the NACHT domain of NLRP3 nih.gov. This binding event is crucial as it interferes with key downstream processes required for inflammasome activation. Specifically, the interaction of clioquinol with NLRP3 inhibits the association between NLRP3 and NEK7, a critical step for inflammasome assembly. Furthermore, this binding obstructs the oligomerization of NLRP3, a necessary conformational change for its activation nih.gov. By disrupting these essential activation steps, clioquinol effectively suppresses the downstream inflammatory cascade mediated by the NLRP3 inflammasome nih.gov.
The diverse pharmacological activities of clioquinol, including its anti-inflammatory effects, have been noted in various animal models of inflammatory conditions such as acute peritonitis, gouty arthritis, sepsis, and ulcerative colitis nih.govnih.gov. These findings underscore the therapeutic potential of halogenated 8-hydroxyquinolines in targeting NLRP3-driven diseases nih.gov. While these findings are specific to clioquinol, they suggest a plausible mechanism through which other chloro-substituted 8-hydroxyquinolines, like 4-Chloroquinolin-8-ol, may exert anti-inflammatory effects.
Advanced Applications and Material Science
Development as Fluorescent Chemosensors for Metal Ions
The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold is a well-established chelating agent, capable of forming stable complexes with a wide variety of metal ions. scirp.orgrroij.com This interaction often leads to a significant change in the photophysical properties of the molecule, most notably its fluorescence. scirp.org Upon chelation with a metal ion, the non-radiative decay pathways of the excited state of the 8-HQ derivative can be suppressed, leading to an enhancement of fluorescence emission. This "turn-on" fluorescence response forms the basis of their application as chemosensors. ou.ac.lk
Derivatives of 8-HQ are renowned for their use as fluorescent chemosensors for detecting and quantifying various metal ions. rroij.comnih.gov The sensitivity and selectivity of these sensors can be fine-tuned by introducing different substituent groups onto the quinoline (B57606) ring. nih.gov For instance, the presence of electron-withdrawing or electron-donating groups can modulate the electron density of the chelating core, thereby influencing its binding affinity and the photoluminescence properties of the resulting metal complex. nih.gov
Research on various substituted 8-hydroxyquinoline derivatives has demonstrated their efficacy in detecting a range of metal ions. While specific studies on the 4-chloro- derivative are part of a broader research area, the principles derived from closely related compounds are highly relevant. For example, a study on tin(IV) complexes of various substituted 8-hydroxyquinolines, including 5-chloro-8-hydroxyquinoline (B194070), showed that the emission wavelength is tunable based on the electronic nature of the substituent. nih.gov Another derivative, 5-chloromethyl-8-hydroxyquinoline, has been developed as a colorimetric sensor for the detection of Fe(II) ions in aqueous solutions. ou.ac.lk The chelation of the metal ion by the bidentate ligand formed from the pyridine (B92270) nitrogen and the hydroxyl oxygen is central to this sensing mechanism. ou.ac.lk
The fluorescence characteristics of metal complexes of 8-hydroxyquinoline derivatives are also influenced by the surrounding medium. Studies have shown that the fluorescence of these complexes can be significantly enhanced in micellar media compared to hydro-organic solvents. nih.gov This effect is crucial for developing sensors with high sensitivity for applications in biological and environmental analysis. The table below summarizes the fluorescence sensing properties of some 8-hydroxyquinoline derivatives for various metal ions, illustrating the versatility of this class of compounds.
| Derivative | Target Metal Ion(s) | Key Findings |
| 8-Hydroxyquinoline-5-sulfonic acid | Cd(II), Zn(II), Mg(II) | Forms highly fluorescent chelates; fluorescence is enhanced in surfactant media. colab.wsuci.edu |
| Diaza-18-crown-6 hydroxyquinoline (DCHQ) | Mg(II) | High affinity and strong fluorescence increase upon binding; not significantly affected by Ca(II). nih.gov |
| 8-Amidoquinoline Derivatives | Zn(II) | Good selectivity and biocompatibility for biological applications. mdpi.com |
| 5-Chloromethyl-8-hydroxyquinoline | Fe(II) | Acts as a colorimetric sensor. ou.ac.lk |
| Benzothiazole-quinoline derived 1,2,3-triazole | Fe(III) | Shows a selective decrease in fluorescence upon binding. researchgate.net |
These examples underscore the potential of 4-Chloroquinolin-8-ol (B25745) hydrochloride as a fluorescent chemosensor. The chlorine atom at the 4-position, being an electron-withdrawing group, is expected to influence the electronic properties of the quinoline ring and, consequently, the chelation and fluorescence behavior of the molecule.
Application in Organic Light-Emitting Diodes (OLEDs) as Electron Carriers
Organic Light-Emitting Diodes (OLEDs) are a cornerstone of modern display and lighting technology, and their performance is critically dependent on the properties of the organic materials used in their construction. One of the most crucial components of an OLED is the electron transport layer (ETL), which facilitates the efficient injection and transport of electrons from the cathode to the emissive layer. nih.gov
Tris(8-hydroxyquinolinato)aluminum(III) (Alq3) is a benchmark electron transport material that has been widely used since the inception of OLED technology. acs.org The success of Alq3 has spurred extensive research into its derivatives to further enhance device efficiency, stability, and color purity. researchgate.net The introduction of substituents on the 8-hydroxyquinoline ligand allows for the tuning of the material's electronic and morphological properties. acs.org
4-Chloroquinolin-8-ol, as a derivative of 8-hydroxyquinoline, can be used to form metal complexes, such as with aluminum or tin, that are suitable for use in OLEDs. The chlorine substituent can impact the energy levels (HOMO and LUMO) of the resulting complex, which in turn affects its electron-accepting and transporting capabilities. A study on tin(IV) complexes of substituted 8-hydroxyquinolines demonstrated that a complex of 5-chloro-8-hydroxyquinoline could be used in the fabrication of an OLED, and its electroluminescence properties were investigated. nih.gov This highlights the potential of chloro-substituted 8-hydroxyquinoline complexes as functional materials in OLEDs.
The table below presents a comparison of different 8-hydroxyquinoline-based materials and their roles in OLEDs, providing context for the potential application of 4-Chloroquinolin-8-ol hydrochloride-derived complexes.
| Compound/Material | Role in OLED | Key Properties/Performance Metrics |
| Tris(8-hydroxyquinolinato)aluminum(III) (Alq3) | Electron Transport/Emissive Layer | Benchmark material with excellent thermal stability and electroluminescent properties. acs.orgresearchgate.net |
| Tin(IV) complex of 5-chloro-8-hydroxyquinoline | Emissive Layer | Emission wavelength can be tuned by the substituent. nih.gov |
| Mixed ligands 8-hydroxyquinoline aluminum complex (Alq2A) | Electron Transport Layer | Improved electron mobility compared to Alq3. researchgate.net |
| Zinc 8-hydroxyquinoline (ZnQ2) | Photoactive Layer | Good electron transport properties due to π–π overlap. mdpi.com |
| 8-hydroxyquinolinolato-lithium (Liq) | Electron-Injection Layer | Used as a conventional alkali metal compound for electron injection. rsc.org |
The development of novel electron transport materials based on functionalized 8-hydroxyquinolines, such as 4-Chloroquinolin-8-ol, is a promising avenue for advancing OLED technology, offering the potential for devices with higher efficiency and longer operational lifetimes.
Utilization as Chemical Probes for Biological Systems
The ability of 8-hydroxyquinoline and its derivatives to chelate metal ions and exhibit changes in their fluorescence has made them valuable tools for studying biological systems. These compounds can be employed as chemical probes to detect and visualize the distribution and dynamics of metal ions within living cells. nih.gov
Metal ions play crucial roles in a myriad of biological processes, and their dysregulation is associated with various diseases. Therefore, the development of selective and sensitive probes for specific metal ions is of great importance in biomedical research. Derivatives of 8-hydroxyquinoline have been successfully used as fluorescent probes for imaging biologically relevant metal ions such as magnesium (Mg²⁺) and zinc (Zn²⁺). nih.govmdpi.com For example, specific diaza-18-crown-6 hydroxyquinoline derivatives have been shown to bind Mg²⁺ with high affinity and a strong fluorescence response, allowing for the mapping of intracellular magnesium distribution and movement. nih.gov
The versatility of the 8-hydroxyquinoline scaffold allows for its incorporation into more complex molecular structures to target specific biological processes or cell types. The biological activity of these compounds, including their antimicrobial and anticancer effects, suggests their potential use as probes to investigate the mechanisms of these activities. nih.gov For instance, by labeling a derivative of 4-Chloroquinolin-8-ol with a fluorescent tag or by utilizing its intrinsic fluorescence, it could be possible to track its uptake and localization within cells, providing insights into its mode of action.
The research into 8-hydroxyquinoline derivatives as biological probes is an active area. The table below summarizes some of the applications of these compounds in biological systems.
| Derivative Type | Biological Application | Mechanism/Finding |
| Diaza-18-crown-6 hydroxyquinoline (DCHQ) | Fluorescent sensor for Mg²⁺ in living cells | High affinity and strong fluorescence increase upon binding Mg²⁺, enabling confocal imaging. nih.gov |
| 8-Amidoquinoline derivatives | Fluorescent probes for Zn²⁺ determination | Good selectivity and biocompatibility for detecting Zn²⁺ in biological applications. mdpi.com |
| General 8-Hydroxyquinoline (8-HQ) derivatives | Anticancer and antimicrobial agents | Exhibit a wide range of biological activities, making them potential leads for drug development. nih.gov |
The application of this compound as a chemical probe in biological systems is a promising area for future research, building upon the extensive foundation laid by the study of its parent compound and other derivatives.
Future Research Directions and Translational Perspectives
Rational Design and Synthesis of Next-Generation 4-Chloroquinolin-8-ol (B25745) Hydrochloride Analogs
The future development of 4-Chloroquinolin-8-ol hydrochloride analogs will be heavily reliant on rational design principles to enhance efficacy and specificity while minimizing potential toxicity. Structure-Activity Relationship (SAR) studies are fundamental to this effort. For related 4-aminoquinoline (B48711) compounds, it is established that electron-withdrawing groups, such as the chloro group at position 7 (or in this case, position 4), are often crucial for activity. pharmacy180.comyoutube.com The nature and length of side chains attached to the quinoline (B57606) ring are also critical determinants of biological function. youtube.comnih.gov
Future synthetic strategies will likely involve:
Modification of the Quinoline Core: Introducing various substituents onto the quinoline ring to modulate electronic properties, lipophilicity, and steric hindrance. The reactivity of the 4-chloro position allows for nucleophilic substitution, enabling the introduction of a wide array of functional groups. mdpi.com
Side Chain Elaboration: Synthesizing analogs with diverse side chains at different positions. For instance, in antimalarial quinolines, a dialkylaminoalkyl side chain with a specific carbon length between nitrogen atoms is optimal for activity. pharmacy180.com The introduction of aromatic rings or hydroxyl groups into the side chain has been shown to modify activity and toxicity. youtube.comnih.gov
Bioisosteric Replacement: Replacing the chlorine atom or the hydroxyl group with other functional groups that have similar physicochemical properties to explore their impact on biological activity.
Hybrid Molecule Synthesis: Conjugating the 4-Chloroquinolin-8-ol scaffold with other pharmacologically active moieties, such as glycoconjugates or other heterocyclic systems, to create hybrid molecules with potentially synergistic or novel activities. nih.gov
Table 1: Synthetic Strategies for 8-Hydroxyquinoline (B1678124) Derivatives
| Synthetic Method | Description | Reference |
|---|---|---|
| Skraup/Friedlander Synthesis | Classical methods for constructing the quinoline ring system from aromatic amines. | scispace.com |
| Nucleophilic Substitution | Reactions at the chloro-position to introduce amino, azido, or sulfanyl (B85325) groups. | mdpi.com |
| Suzuki Cross-Coupling | A modern method to introduce aryl or other carbon-based substituents onto the quinoline core. | scispace.com |
Exploration of Novel Biological Targets and Therapeutic Avenues
While quinolines are well-known for their antimalarial properties, the 8-hydroxyquinoline scaffold exhibits a vast spectrum of biological activities, opening numerous avenues for therapeutic exploration. nih.govnih.gov The potent metal-chelating ability of the 8-hydroxyquinoline moiety is a key driver of its bioactivity, as metal ion imbalance is implicated in many diseases. nih.gov
Future research should focus on validating new applications for this compound and its derivatives:
Anticancer Activity: 8-HQ derivatives have shown promise as antitumor agents, with mechanisms often linked to iron chelation or the inhibition of enzymes like proteasomes. nih.govnih.gov Research into their efficacy against various cancer cell lines, including drug-resistant strains, is a high-priority area. nih.gov
Neurodegenerative Disorders: Metal dyshomeostasis is a hallmark of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov The ability of 8-HQ derivatives to chelate metal ions suggests their potential as therapeutic agents to restore metal balance in the brain. nih.govnih.gov
Antimicrobial and Antiviral Activity: There is growing evidence for the antibacterial, antifungal, and antiviral properties of 8-HQ compounds. nih.govnih.govnih.gov For example, the related compound Cloxyquin (5-chloroquinolin-8-ol) has demonstrated significant activity against Mycobacterium tuberculosis. nih.gov Furthermore, analogs of the related compound chloroquine (B1663885) have been investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov
Anti-inflammatory and Antidiabetic Properties: The diverse bioactivities of 8-HQ derivatives also include anti-inflammatory and antidiabetic effects, which warrant further investigation to elucidate the underlying mechanisms and identify specific molecular targets. nih.gov
Table 2: Potential Therapeutic Targets for 8-Hydroxyquinoline Derivatives
| Therapeutic Area | Potential Target/Mechanism | Key Findings | Reference |
|---|---|---|---|
| Oncology | Iron Chelation, Proteasome Inhibition | Derivatives show cytotoxicity against various human cancer cell lines, including hepatocellular carcinoma. | nih.govnih.gov |
| Neurodegeneration | Metal Homeostasis Restoration | The ability to chelate metal ions like copper and zinc is crucial for potential treatment of diseases like Alzheimer's. | nih.gov |
| Infectious Diseases | Mycobacterium tuberculosis, SARS-CoV-2 Mpro | Cloxyquin is active against M. tuberculosis; chloroquine analogs show potential against viral proteases. | nih.govnih.gov |
Integration of Advanced Experimental and Computational Methodologies for Comprehensive Characterization
To accelerate the drug discovery process, modern research must integrate sophisticated experimental and computational techniques. This approach allows for a deeper understanding of the compound's behavior and facilitates more efficient lead optimization.
Computational Modeling:
Quantitative Structure-Activity Relationship (QSAR): Building predictive models, potentially using artificial neural networks, to correlate chemical structures with biological activities (e.g., IC₅₀ values). nih.gov
Molecular Docking: Simulating the binding of 4-Chloroquinolin-8-ol analogs to the active sites of specific protein targets to predict binding affinity and mode of interaction. nih.gov
Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups required for biological activity, guiding the design of new, potent analogs.
Advanced Experimental Techniques:
Chromatographic Analysis: Using methods like reversed-phase thin-layer chromatography (RPTLC) to determine key physicochemical properties like lipophilicity, which is crucial for pharmacokinetic behavior. bg.ac.rs
Biophysical Assays: Employing techniques to study ligand-target interactions, such as measuring the inhibition of β-hematin formation in malaria research or assessing ligand exchange reaction rates for metallodrugs. researchgate.netacs.org
Fragment-Based Screening: Using small molecular fragments to identify novel binding sites on protein targets, which can then be grown or linked to build potent inhibitors. drugdiscoverychemistry.com
Strategic Development of this compound as a Lead Scaffold in Drug Discovery
The inherent versatility and proven biological relevance of the quinoline and 8-hydroxyquinoline cores make this compound an excellent candidate for development as a lead scaffold. nih.govnih.gov A lead scaffold serves as the foundational chemical structure from which a library of analogs is created and optimized.
The strategic development process should involve:
Hit-to-Lead Optimization: Systematically modifying the initial "hit" compound (4-Chloroquinolin-8-ol) to improve its potency, selectivity, and pharmacokinetic properties. This involves an iterative cycle of design, synthesis, and testing. drugdiscoverychemistry.com
Scaffold Hopping: Computationally or synthetically replacing the quinoline core with other heterocyclic systems while maintaining the key pharmacophoric features to discover novel intellectual property and potentially improved drug-like properties.
Targeted Library Synthesis: Creating a focused library of analogs based on SAR data and computational predictions for screening against a panel of high-value biological targets. nih.govnih.gov
Drug Repurposing: Systematically screening the compound and its close analogs against a wide range of diseases to identify new therapeutic uses beyond the initial intended application, a strategy that can significantly shorten the drug development timeline. nih.gov
By leveraging its favorable chemical properties and broad biological activity, this compound can serve as a valuable starting point for the discovery of innovative drugs to address a wide range of unmet medical needs. nih.govmdpi.com
Q & A
Q. What are the key considerations for synthesizing 4-Chloroquinolin-8-ol hydrochloride in laboratory settings?
The synthesis typically involves halogenation and hydroxylation steps. For example, anhydrous aluminum chloride (AlCl₃) is used as a Lewis acid catalyst in Friedel-Crafts acylation reactions to introduce substituents to the quinoline backbone. A critical parameter is maintaining anhydrous conditions during catalysis to prevent side reactions . Post-synthesis purification often employs recrystallization in mixed solvents (e.g., n-hexane and methyl tert-butyl ether) to achieve >97% purity, as validated by HPLC .
Q. How should researchers characterize the purity and structural identity of this compound?
- LC-MS : Monitor the [M+H]⁺ ion at m/z 232.1 (for intermediates) and confirm isotopic patterns for chlorine .
- ¹H NMR : Key peaks include aromatic protons (δ 8.57 ppm for H3, δ 8.11 ppm for H4) and substituent-specific signals (e.g., δ 1.29 ppm for methyl groups in branched alkyl chains) .
- Purity assays : Use HPLC with UV detection at 254 nm; retention times should align with reference standards .
Q. What safety protocols are essential when handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and a face shield to avoid skin/eye contact. Gloves must be disposed of after use .
- Engineering controls : Use fume hoods for reactions involving volatile reagents (e.g., benzyl bromide) .
- First aid : In case of exposure, rinse skin with water for 15 minutes and seek medical consultation .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound under varying catalytic conditions?
A factorial design approach is recommended:
- Catalyst loading : AlCl₃ molar ratios of 3:1 (relative to substrate) improve acylation efficiency but may require post-reaction neutralization with frozen HCl .
- Temperature : Reactions at 80–85°C for 8–9 hours maximize yield (>96%) while minimizing decomposition .
- Solvent selection : Dichloroethane enhances reaction homogeneity compared to chloroform, reducing side-product formation .
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., IC₅₀ variability)?
- Assay standardization : Control for pH (e.g., use DMSO-free buffers to avoid solubility artifacts) and enzyme batch variability .
- Structural analogs : Compare activity of 4-Chloroquinolin-8-ol with 5,7-dichloro-8-hydroxyquinoline derivatives to identify substituent effects on histone demethylase inhibition .
- Data normalization : Express IC₅₀ values relative to positive controls (e.g., IOX1 for JmjC demethylases) to account for inter-lab variability .
Q. How to design stability studies for this compound under different storage conditions?
- Accelerated degradation : Expose samples to 40°C/75% RH for 1 month and monitor via HPLC for decomposition products (e.g., quinoline ring oxidation) .
- Light sensitivity : Store in amber vials; UV-Vis spectroscopy can detect photodegradation (λmax shifts >5 nm indicate instability) .
- Solution stability : Test in aqueous buffers (pH 4–9) to identify optimal formulation conditions .
Notes for Methodological Rigor
- Reproducibility : Document reaction parameters (e.g., stirring rate, dropwise addition intervals) to ensure consistency .
- Data reporting : Use scientific notation for concentrations (e.g., 2.3 × 10⁻⁴ mM) and bold numerical identifiers for compounds (e.g., 1 for 8-hydroxyquinoline) .
- Ethical compliance : Cite primary literature for known compounds and provide full synthetic details for novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
